1-(aminomethyl)spiro[2.5]octane-1-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)spiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-7-10(8(12)13)6-9(10)4-2-1-3-5-9/h1-7,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSUXZDGKUBVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2(CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Aminomethyl Spiro 2.5 Octane 1 Carboxylic Acid and Its Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful method for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. libretexts.org For 1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid, several key disconnections can be proposed.
A primary disconnection strategy involves functional group interconversion (FGI), targeting the amino and carboxyl groups. The aminomethyl moiety can be traced back to a nitrile or a protected hydroxymethyl group, while the carboxylic acid can be derived from the hydrolysis of an ester or nitrile. This simplifies the target to a dinitrile or a cyano-ester intermediate.
Another critical disconnection breaks the spirocyclic core itself. A logical approach is to disconnect the cyclopropane (B1198618) ring, which can be formed through a cyclopropanation reaction of a suitable cyclohexylidene precursor. This leads to a cyclohexanone (B45756) derivative bearing the necessary functional groups or their precursors at the alpha position. A common retrosynthetic pathway for spirocyclic amino acids involves disconnecting the amino acid moiety, often leading back to a spirocyclic ketone. nih.gov
Key Retrosynthetic Disconnections:
| Disconnection Type | Bond(s) Broken | Precursor Type | Rationale |
| C-N Bond | C-NH2 | Nitrile, Azide, or Oxime | Simplifies the amino acid moiety to more stable functional groups that can be introduced earlier in the synthesis. ic.ac.ukresearchgate.net |
| C-C (Spiro Core) | Cyclopropane C-C | Cyclohexylidene Acetonitrile/Acetate | Allows for the formation of the spiro-cyclopropane ring via established cyclopropanation methods. |
| C-C (Side Chain) | α-C to Spiro Core | Spirocyclic Ketone | Utilizes well-known reactions like the Strecker synthesis on a spirocyclic ketone to install the amino acid functionality. nih.gov |
Classical Synthetic Routes
Classical approaches to the synthesis of spirocyclic amino acids often rely on robust and well-established reactions, prioritizing the construction of the carbon skeleton before introducing chirality.
Syntheses proceeding through ester intermediates are common due to the ester group's role as both a protecting group for the carboxylic acid and an activating group for certain reactions. nih.govnsf.gov A plausible route to the target compound could begin with a spiro[2.5]octanone. This ketone can be converted to a cyanohydrin, which is then hydrolyzed and esterified. Subsequent manipulation of the hydroxyl group to an amine would yield the target amino acid ester, which can be hydrolyzed in the final step.
Alternatively, a Michael addition of a nucleophile to a cyclohexylidene malonate ester could be employed to construct the cyclopropane ring, followed by selective hydrolysis and functional group manipulation. A patent for the related spiro[2.5]octane-5-carboxylic acid describes a multi-step synthesis starting from 1,3-cyclohexanedione (B196179) that proceeds through various intermediates which could be adapted. google.com For instance, the synthesis of spiro[2.5]octane-5,7-dione can be achieved through the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net Such diones serve as versatile starting points for further elaboration into the desired amino acid structure via ester intermediates.
Functional group interconversions (FGI) are crucial steps in the synthesis of complex molecules, allowing for the transformation of one functional group into another. ic.ac.ukub.edufiveable.me In the context of this compound, several FGIs are essential.
A key transformation is the conversion of a nitrile group into both the aminomethyl and carboxylic acid moieties. For example, a spirocyclic precursor containing a geminal dinitrile could be selectively hydrolyzed to a cyano-carboxamide and then to a cyano-acid. The remaining nitrile could then be reduced to the primary amine of the aminomethyl group.
Another common FGI sequence involves the conversion of a ketone to an amino acid. The Strecker synthesis, for instance, transforms a ketone into an α-amino nitrile using ammonia (B1221849) and cyanide, which is then hydrolyzed to the α-amino acid. nih.gov An alternative is the Bucherer-Bergs reaction, which yields a hydantoin (B18101) that can be hydrolyzed to the amino acid. The reduction of oximes or azides are also reliable methods for introducing the amino group. vanderbilt.edu
Common FGI Reactions in Spirocyclic Amino Acid Synthesis:
| Initial Group | Target Group | Reagents | Reaction Name |
| Nitrile (-CN) | Amine (-CH2NH2) | H2/Raney Ni, LiAlH4 | Nitrile Reduction |
| Nitrile (-CN) | Carboxylic Acid (-COOH) | H3O+, heat | Nitrile Hydrolysis |
| Ketone (C=O) | α-Amino Acid | NH3, KCN; then H3O+ | Strecker Synthesis |
| Azide (-N3) | Amine (-NH2) | H2/Pd/C, Ph3P/H2O | Staudinger Reaction / Hydrogenation |
Advanced and Stereoselective Synthesis
The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, advanced synthetic methods focus on controlling the three-dimensional arrangement of atoms, leading to enantiomerically pure or enriched products.
The asymmetric synthesis of spirocycles has seen significant advancement, particularly with the rise of organocatalysis. rsc.org Chiral catalysts, such as spiro phosphoric acids (SPAs), have proven effective in controlling the enantioselectivity of reactions that form spirocyclic frameworks. nih.govrsc.org These catalysts can facilitate enantioselective additions to prochiral substrates, setting the key stereocenter of the spirocycle.
For the synthesis of spirocyclic amino acids, phase-transfer catalysis using chiral catalysts is a powerful strategy. This approach can be used for the asymmetric alkylation of glycine (B1666218) Schiff base esters to generate quaternary α-amino acids. Another modern approach involves catalytic enantioselective N-H insertion reactions, which can be used to form α-amino acid derivatives with high enantioselectivity. rsc.org Furthermore, asymmetric Dieckmann condensation catalyzed by amino acid-derived phosphonium (B103445) salts has been developed for the synthesis of spirocyclic oxindoles, a strategy that could be adapted for carbocyclic spiro amino acids. researchgate.net
Catalytic Systems for Enantioselective Synthesis:
| Catalyst Type | Reaction | Key Feature |
| Chiral Spiro Phosphoric Acids (SPAs) | N-H Insertion, Cycloadditions | Acts as a chiral proton shuttle, enabling high enantiocontrol. nih.govrsc.org |
| Chiral Phase-Transfer Catalysts | Asymmetric Alkylation | Enables the enantioselective formation of quaternary carbon centers. |
| Chiral Silver or Rhodium Complexes | Conjugate Addition, Carbene Insertion | Catalyzes asymmetric C-C bond formation with high efficiency and stereocontrol. researchgate.net |
When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). In the synthesis of this compound analogues with additional substituents, diastereoselective control is crucial.
Diastereoselectivity in spirocyclization can often be achieved through substrate control, where the existing chirality in the starting material directs the stereochemical outcome of a subsequent reaction. For example, using an enantiopure cyclohexanone derivative can influence the facial selectivity of a cyclopropanation reaction. The methylenation of chiral 2-arylidene-cyclohexanones with dimethylsulfoxonium methylide occurs stereoselectively to yield spiro[2.5]octanones with high diastereoselectivity. researchgate.net
Conformational control, where the steric and electronic properties of the substrate's conformation dictate the approach of a reagent, is another key strategy. aalto.fi Reactions under Curtin-Hammett control can also be exploited, where the product ratio is determined by the relative energies of the transition states leading to different diastereomers, rather than the ground-state populations of the reactant conformers. nih.gov For instance, the reaction of exo-methyleneprolinate with nitrile oxides generates spiroisoxazolinoprolinates with a diastereomeric ratio of approximately 1:4, demonstrating inherent diastereoselective preference in the cycloaddition. nih.gov
Catalytic Strategies (e.g., Chiral Phosphoric Acid Catalysis)
The enantioselective synthesis of complex amino acids, including spirocyclic structures like this compound, represents a significant challenge in modern organic chemistry. Among the most powerful tools to address this challenge are chiral phosphoric acids (CPAs), which function as highly effective Brønsted acid organocatalysts. rsc.org These catalysts are particularly adept at controlling the stereochemical outcome of reactions, providing access to unnatural α-amino acids with high precision. rsc.org
Chiral phosphoric acids derived from axially chiral backbones like 1,1'-bi-2-naphthol (B31242) (BINOL) and 1,1'-spirobiindane-7,7'-diol (SPINOL) are widely used. researchgate.netrsc.org Specifically, chiral spirocyclic phosphoric acids (SPAs) based on the SPINOL framework have gained considerable attention for their ability to catalyze a wide array of asymmetric reactions. rsc.org These catalysts operate by creating a well-defined chiral environment, interacting with substrates through a network of hydrogen bonds. This interaction facilitates the transfer of chiral information from the catalyst to the product, enabling high levels of enantioselectivity. researchgate.net
One notable application of this strategy is the enantioselective Friedel–Crafts reaction, where CPAs can catalyze the addition of nucleophiles to in-situ generated reactive intermediates. nih.gov For instance, the reaction of 5-aminoisoxazoles with 3-methide-3H-pyrroles, catalyzed by a chiral spirocyclic phosphoric acid, produces chiral heterotriarylmethanes bearing an amino acid moiety in high yields and enantioselectivities. nih.govnih.gov The success of this transformation hinges on the catalyst's ability to control the formation of the reactive intermediate and guide the subsequent nucleophilic attack. nih.gov
The selection of the specific CPA catalyst is crucial for achieving optimal results. A screening of different catalysts often reveals significant variations in both yield and enantiomeric excess (ee), as demonstrated in the synthesis of heterotriarylmethane 3a.
Table 1: Effect of Different Chiral Spirocyclic Phosphoric Acid Catalysts on a Model Reaction
| Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| (S)-4.1a | 60 | 42 |
| (S)-4.1i | 86 | 72 |
Data sourced from a study on the synthesis of heterotriarylmethanes bearing an amino acid moiety. nih.gov
This catalytic approach provides a robust and versatile platform for the asymmetric synthesis of structurally diverse amino acids, including those with the demanding spiro[2.5]octane framework. rsc.orgnih.gov
Applications as Building Blocks in Organic Synthesis
Organic building blocks are foundational molecular units used in the construction of more complex compounds, playing a critical role in medicinal chemistry, materials science, and organic synthesis. hilarispublisher.comsigmaaldrich.com Carboxylic acids, in particular, are an extensively used category of building blocks due to their versatility as precursors for numerous other functional groups. enamine.netunc.edu
The compound this compound belongs to the class of spirocyclic amino acids. The incorporation of a spirocyclic scaffold introduces conformational rigidity and a distinct three-dimensional architecture into a molecule. rsc.orgchemrxiv.org These attributes are highly sought after in drug discovery, as they can enhance key pharmacokinetic and physicochemical properties, including binding potency, target selectivity, and metabolic stability. chemrxiv.org The spiro[2.5]octane framework is particularly valuable for its ability to expand the spatial vectors available for chemical interactions with biological targets compared to more conventional, planar structures. chemrxiv.org
The utility of the azaspiro[2.5]octane core is highlighted in the development of pharmaceutical candidates. Its integration into molecular designs has been shown to improve biological activity and minimize off-target effects. chemrxiv.org
Table 2: Examples of Azaspiro[2.5]octane in Pharmaceutical Development
| Compound Class | Therapeutic Target | Reported Advantage |
|---|---|---|
| NAMPT Inhibitor | Nicotinamide phosphoribosyltransferase (NAMPT) | Improved binding potency, minimized off-target interactions with CYP2C9 enzyme |
| mAChR Antagonist | Muscarinic acetylcholine (B1216132) receptor (mAChR) | Potent antagonist activity |
Data sourced from a study on the synthesis of azaspiro[2.y]alkanes. chemrxiv.org
As a bifunctional molecule containing both a carboxylic acid and an amino group, this compound serves as a versatile scaffold. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the aminomethyl group allows for the introduction of various substituents, making it an ideal building block for constructing diverse molecular libraries for drug discovery and materials science. hilarispublisher.comenamine.net
Total Synthesis of Complex Derivatives Featuring the Spiro[2.5]octane Core
The construction of the spiro[2.5]octane core is a key feature in the total synthesis of various complex molecules. Synthetic chemists have developed several strategies to efficiently assemble this structural motif.
One approach involves the reaction of 1,3-cyclohexanediones with a sulfonium (B1226848) salt, such as (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate, in the presence of a base like potassium carbonate. This method provides a direct route to spirocyclopropane derivatives, yielding the corresponding spiro[2.5]octane-5,7-dione in high yields. researchgate.net A patent also describes a multi-step synthesis for spiro[2.5]octane-5,7-dione, highlighting its importance as an intermediate for pharmaceutically active ingredients. google.com
Another developed strategy involves a one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones from para-quinone methides. This metal-free reaction proceeds smoothly under mild conditions and is notable for its ability to construct molecules containing multiple consecutive quaternary centers, a common challenge in organic synthesis. rsc.org
Furthermore, a synthetic route to spiro[2.5]octane-5-carboxylic acid has been developed starting from the industrial raw material 1,3-cyclohexanedione. google.com This process involves several key transformations:
Formation of 3-methoxy-cyclohexenone from 1,3-cyclohexanedione.
Cyclization with a Grignard reagent to yield 5-methoxyspiro[2.5]oct-4-ene.
Conversion to spiro[2.5]oct-5-one using p-toluenesulfonic acid.
Reaction with p-tosyl isonitrile to form spirao[2.5]oct-5-nitrile.
Hydrolysis of the nitrile to afford the final spiro[2.5]octane-5-carboxylic acid. google.com
These synthetic methodologies demonstrate the accessibility of the spiro[2.5]octane core, paving the way for its incorporation into more complex and biologically relevant molecules, such as the spiroapplanatumine family of natural products, which feature intricate spirocyclic systems. rsc.org
Structural and Conformational Analysis of the 1 Aminomethyl Spiro 2.5 Octane 1 Carboxylic Acid System
Conformational Preferences and Dynamics
The spiro[2.5]octane framework is characterized by inherent ring strain, primarily originating from the three-membered cyclopropane (B1198618) ring. This strain significantly influences the conformation of the larger cyclohexane (B81311) ring. Unlike a simple monosubstituted cyclohexane, which readily undergoes ring inversion, the spiro[2.5]octane system has a higher energy barrier for such conformational changes. For the related compound spiro[2.5]octan-6-ol, the Arrhenius activation energy of ring inversion was determined to be 14.4 ± 1.3 kcal/mole. doi.org
The cyclopropane ring's presence distorts the ideal tetrahedral geometry of the spiro carbon and adjacent carbons in the cyclohexane ring. This leads to altered bond angles and a slight flattening of the cyclohexane chair conformation in the vicinity of the spiro-fusion. The C-C-C bond angles within the cyclohexane ring that involve the spiro carbon are compressed compared to the ideal 109.5°, while the external angles are expanded to accommodate the strain. This inherent strain locks the cyclohexane ring into a more rigid chair-like conformation, reducing its dynamic flexibility.
| Parameter | Standard Cyclohexane | Spiro[2.5]octane System (Predicted) |
| Chair Conformation | Flexible, rapid inversion | Rigidified chair |
| Internal C-C-C Angle | ~109.5° | Distorted near spiro center |
| Ring Inversion Barrier | ~10-11 kcal/mol | Higher (~14.4 kcal/mol for analogs) doi.org |
When incorporated into a peptide chain, the rigid spirocyclic scaffold of 1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid severely limits the conformational freedom of the peptide backbone. Such conformationally restricted amino acids are valuable tools in peptidomimetic drug design for inducing specific secondary structures. The defined torsional angles (phi, φ, and psi, ψ) imposed by the spiro system can predictably direct the peptide to adopt well-defined structures like β-turns and helices.
The rigid nature of the spiro[2.5]octane moiety helps to nucleate folding, essentially acting as a template that forces the attached peptide segments into a specific orientation. This pre-organization can lead to enhanced binding affinity for biological targets, as the entropic cost of binding is reduced. The fixed spatial orientation of the aminomethyl and carboxylic acid groups on the spirocyclic core dictates the directionality of the growing peptide chain, favoring turn-like structures that are crucial for molecular recognition events in many biological processes.
Stereochemical Considerations
The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S forms). This chirality is a critical determinant of its biological activity.
Determining the absolute and relative stereochemistry of this compound is essential for understanding its interaction with other chiral molecules. Several analytical techniques are employed for this purpose:
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous assignment of the absolute configuration of the chiral center, provided a suitable single crystal can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOESY), can reveal through-space proximity between protons. researchgate.net This data helps in establishing the relative stereochemistry of substituents on the cyclohexane ring.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate the R and S enantiomers. The elution order can sometimes be correlated with the absolute configuration by comparing it to standards or through computational modeling.
Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer that can be compared to theoretical calculations to assign the absolute configuration.
Molecular recognition in biological systems is highly stereospecific. nih.gov The precise three-dimensional arrangement of functional groups on a molecule is critical for its ability to bind to a receptor or an enzyme's active site, which are themselves chiral environments. rsc.orgnih.gov The difference between the R and S enantiomers of this compound can lead to significant differences in biological activity.
The concept of chiral recognition is often explained by the "three-point interaction model," which posits that for a chiral molecule to be distinguished from its mirror image by a chiral receptor, there must be at least three points of interaction. nih.gov For this amino acid, the key interaction points are the aminomethyl group, the carboxylic acid group, and the spirocyclic hydrocarbon scaffold. One enantiomer will present these three groups in a specific spatial orientation that is complementary to the binding site, leading to a stable complex. Its mirror image, however, will be unable to achieve the same optimal three-point fit, resulting in weaker binding or no interaction at all. rsc.orgnih.gov This enantioselectivity is fundamental to the molecule's potential therapeutic applications, as often only one enantiomer is biologically active while the other may be inactive or even cause adverse effects. rsc.org
Advanced Spectroscopic Characterization for Structural Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic methods. Analysis of related spiro[2.5]octane derivatives provides a strong basis for interpreting the spectral data of the target compound. sci-hub.st
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the cyclopropane and cyclohexane protons. The cyclopropane protons would appear in the high-field region (typically 0.3-0.8 ppm), while the cyclohexane protons would resonate between 1.2 and 2.0 ppm. The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet or a multiplet around 2.8-3.2 ppm.
¹³C NMR Spectroscopy: The carbon spectrum provides key information about the carbon framework. The spiro carbon is a quaternary carbon and would appear as a unique singlet. The carbons of the cyclopropane ring are highly shielded and would appear at high field strength (typically 10-25 ppm). The cyclohexane carbons would resonate in the 25-45 ppm range. The aminomethyl carbon would be expected around 40-50 ppm, and the carboxylic acid carbonyl carbon would be the most downfield signal, typically above 175 ppm.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Fragmentation patterns observed in MS/MS experiments can help to confirm the spirocyclic core structure.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Cyclopropane (CH₂) | 0.3 - 0.8 | Highly shielded, upfield region. |
| ¹H | Cyclohexane (CH₂) | 1.2 - 2.0 | Complex multiplets typical for alicyclic rings. |
| ¹H | Aminomethyl (CH₂NH₂) | 2.8 - 3.2 | Position can vary with solvent and pH. |
| ¹³C | Cyclopropane (CH₂) | 10 - 25 | Characteristic upfield shift due to ring strain. |
| ¹³C | Spiro Carbon (C) | 25 - 35 | Quaternary carbon, unique signal. |
| ¹³C | Cyclohexane (CH₂) | 25 - 45 | Typical aliphatic carbon range. |
| ¹³C | Aminomethyl (CH₂) | 40 - 50 | Attached to the spiro carbon and nitrogen. |
| ¹³C | Carboxyl (C=O) | >175 | Characteristic downfield shift for carbonyl carbon. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., NOE, TOCSY, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the solution-state structure and dynamics of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive analysis.
¹H and ¹³C NMR: The ¹H NMR spectrum would reveal distinct signals for the protons of the spiro[2.5]octane core, including the cyclopropane and cyclohexane rings, as well as the aminomethyl group. The chemical shifts of these protons are influenced by their local electronic environment and spatial orientation. The protons on the cyclohexane ring would likely appear as complex multiplets due to spin-spin coupling. The ¹³C NMR spectrum would show characteristic signals for the quaternary spiro carbon, the carbons of the cyclopropane and cyclohexane rings, the carboxylic acid carbonyl carbon, and the aminomethyl carbon.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, allowing for the assignment of protons on the cyclohexane and cyclopropane rings.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are pivotal for conformational analysis. They detect through-space interactions between protons that are close in proximity, providing insights into the preferred chair conformation of the cyclohexane ring and the relative orientation of the aminomethyl and carboxylic acid groups. For instance, NOE cross-peaks between protons on the aminomethyl group and specific protons on the cyclohexane ring would indicate their spatial relationship.
A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. sci-hub.st In such studies, the relative configuration and preferred conformations were determined by analyzing homonuclear coupling constants and the chemical shifts of protons and carbon atoms in the aliphatic rings. sci-hub.st These parameters were found to directly reflect the steric and electronic effects of the substituents. sci-hub.st
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |
| Proton | Chemical Shift (ppm) |
| -COOH | 10-12 |
| -CH₂-NH₂ | ~3.0 |
| Cyclohexane CH₂ | 1.2-1.8 |
| Cyclopropane CH₂ | 0.5-1.0 |
| Spiro C |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum would be characterized by distinct absorption bands corresponding to the vibrations of the carboxylic acid and primary amine groups.
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
N-H Stretch: The primary amine group (-NH₂) would typically exhibit two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.
C-H Stretch: Absorptions due to the C-H stretching of the sp³ hybridized carbons of the spiro[2.5]octane ring system would appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band between 1700 and 1730 cm⁻¹ is anticipated for the carbonyl (C=O) stretching vibration of the carboxylic acid.
N-H Bend: The scissoring vibration of the primary amine would result in a medium to strong absorption band in the range of 1590-1650 cm⁻¹.
C-O Stretch and O-H Bend: The spectrum would also show C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹), further confirming the presence of the carboxylic acid group.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Primary Amine | N-H Stretch | 3300-3500 (two bands) |
| Alkane | C-H Stretch | 2850-2960 |
| Carboxylic Acid | C=O Stretch | 1700-1730 |
| Primary Amine | N-H Bend | 1590-1650 |
| Carboxylic Acid | C-O Stretch | 1210-1320 |
| Carboxylic Acid | O-H Bend | 920-960 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its molecular formula and structure.
Molecular Ion Peak: In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at the m/z value corresponding to the exact molecular weight of the compound. The presence of a nitrogen atom in the molecule dictates that, according to the nitrogen rule, the nominal molecular weight will be an odd number.
Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several characteristic pathways:
Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da) or CO₂ (44 Da) after rearrangement.
Alpha-Cleavage: Cleavage of the bond adjacent to the amine (alpha-cleavage) could lead to the formation of a stable iminium ion.
Fragmentation of the Spiro Ring System: The spiro[2.5]octane ring system could undergo characteristic fragmentation, leading to the loss of ethylene (B1197577) (from the cyclopropane ring) or other neutral fragments from the cyclohexane ring.
A study on the mass spectrometry of other carboxylic acids indicates that a common fragmentation involves the loss of a significant portion of the molecule, which may not be detected. youtube.com In the case of carboxylic acid derivatives, the base peak in the mass spectrum is often due to the cleavage of the C-Y bond to form an acylium ion (R-CO⁺). libretexts.orglibretexts.org
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 183 | Molecular Ion |
| [M - H₂O]⁺ | 165 | Loss of water |
| [M - COOH]⁺ | 138 | Loss of the carboxyl group |
| [M - CH₂NH₂]⁺ | 153 | Loss of the aminomethyl group |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. wikipedia.org This technique can provide accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation.
Crystal Structure Analysis: A single-crystal X-ray diffraction experiment would yield an electron density map from which the positions of all non-hydrogen atoms can be determined. nih.gov The analysis would likely reveal:
Zwitterionic Form: In the solid state, amino acids typically exist as zwitterions, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). X-ray crystallography would confirm this charge distribution.
Conformation of the Cyclohexane Ring: The precise chair, boat, or twist-boat conformation of the cyclohexane ring would be established.
Stereochemistry: For a chiral sample, the absolute configuration of the stereocenters could be determined.
While a specific crystal structure for this compound is not publicly available, data from related spirocyclic compounds and amino acids provide a strong basis for predicting its solid-state characteristics. nih.govacs.org
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the crystal lattice. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-O). |
| Bond Angles | The angles between three connected atoms (e.g., C-C-C, C-N-H). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Theoretical and Computational Investigations of 1 Aminomethyl Spiro 2.5 Octane 1 Carboxylic Acid
Quantum Chemical Studies (e.g., Density Functional Theory Calculations)
Prediction of Molecular Geometry and Electronic Structure
DFT calculations can be utilized to determine the most stable three-dimensional arrangement of atoms in 1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid. By solving approximations of the Schrödinger equation, DFT can predict key geometrical parameters and electronic properties.
The process would involve constructing an initial 3D model of the molecule and then performing a geometry optimization. This iterative process adjusts the positions of the atoms until a minimum energy conformation is found. From this optimized structure, a wealth of information can be extracted.
Key predicted parameters would include:
Bond Lengths and Angles: Precise values for the distances between atoms and the angles between bonds, which define the molecule's shape.
Electronic Properties:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. This is invaluable for predicting sites of interaction with other molecules. nih.gov
Partial Atomic Charges: Calculation of the charge distribution across the atoms of the molecule, which can help in understanding intermolecular interactions like hydrogen bonding.
The spirocyclic nature of the octane core introduces significant conformational rigidity, which is a key feature of interest for its potential use in peptidomimetics. Computational studies can quantify this rigidity and explore the preferred orientations of the functional groups.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
|---|---|---|
| C-C (cyclopropane) bond length | ~1.51 Å | Strain in the three-membered ring |
| C-C (cyclohexane) bond length | ~1.54 Å | Standard alkane bond length |
| C-N bond length | ~1.47 Å | Amine group geometry |
| C=O bond length | ~1.23 Å | Carboxylic acid geometry |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | 2.1 eV | Electron-accepting ability |
Note: The values in this table are illustrative and not based on actual experimental or computational data.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest would be its incorporation into a peptide chain, forming a peptide bond.
DFT calculations can be used to map the potential energy surface of such a reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy, which is a critical factor in reaction kinetics.
By modeling the reaction, researchers could:
Determine the most likely mechanism for peptide bond formation.
Calculate the activation energies for different pathways.
Investigate the effect of catalysts or solvent on the reaction.
Molecular Dynamics Simulations for Conformational Sampling
While DFT can find the lowest energy conformation of a molecule in a vacuum, Molecular Dynamics (MD) simulations can explore its dynamic behavior in a more realistic environment, such as in water or a lipid bilayer. MD simulations solve Newton's equations of motion for the atoms of the system over time, providing a trajectory of how the molecule moves and changes shape.
For this compound, MD simulations would be crucial for:
Solvation Effects: By explicitly including solvent molecules (e.g., water) in the simulation, MD can provide insights into how the molecule interacts with its environment and how solvation affects its preferred conformation.
Identifying Stable Conformers: Analysis of the MD trajectory can reveal the most stable and frequently occurring conformations, which are likely to be the biologically active ones.
Docking Studies and Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein receptor. mdpi.commdpi.com This method is central to drug discovery and involves two main steps:
Sampling: Generating a large number of possible orientations and conformations of the ligand within the receptor's binding site.
Scoring: Estimating the binding affinity for each of these poses using a scoring function.
For this compound, docking studies would require a known 3D structure of a target protein. The molecule would then be docked into the active site of this protein to predict:
Binding Mode: The preferred orientation of the molecule within the binding site.
Binding Affinity: A score that estimates the strength of the interaction, often expressed in kcal/mol. mdpi.com
Key Interactions: Identification of specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the ligand and the protein.
The rigid spiro scaffold can be advantageous in docking studies as it reduces the number of rotatable bonds, simplifying the conformational search and potentially leading to a more entropically favorable binding.
Table 2: Hypothetical Docking Results for this compound against a Hypothetical Receptor
| Parameter | Predicted Value/Description |
|---|---|
| Binding Affinity | -8.5 kcal/mol |
| Key Hydrogen Bonds | Amine group with Aspartic Acid residue; Carboxylic acid group with Lysine residue |
| Hydrophobic Interactions | Spirooctane core with a hydrophobic pocket formed by Leucine and Valine residues |
Note: The values in this table are illustrative and not based on actual experimental or computational data.
Structure-Based Design Principles Applied to Spirocyclic β-Amino Acids
Structure-based design is a powerful strategy in medicinal chemistry that uses the three-dimensional structure of a biological target to design molecules with improved potency and selectivity. nih.gov Spirocyclic β-amino acids, such as this compound, are particularly interesting scaffolds in this context. nih.govmdpi.com
The key design principles that apply to this class of molecules include:
Conformational Constraint: The rigid spirocyclic core reduces the flexibility of the molecule. When incorporated into a peptide, this can force the peptide backbone into a specific secondary structure, such as a β-turn or a helical twist. acs.org This pre-organization can lead to higher binding affinity for a target receptor.
Vectorial Projection of Side Chains: The spiro scaffold orients the aminomethyl and carboxylic acid groups in well-defined spatial arrangements. This allows for precise positioning of these functional groups to interact with specific residues in a receptor's binding site.
Improved Pharmacokinetic Properties: The introduction of a rigid, non-natural amino acid can increase the metabolic stability of a peptide by making it less susceptible to cleavage by proteases. The spirocyclic nature also increases the three-dimensional character of the molecule, which can be beneficial for cell permeability and oral bioavailability.
By using the insights from quantum chemical studies, MD simulations, and docking, medicinal chemists can rationally modify the structure of this compound to optimize its interactions with a target protein, leading to the development of novel therapeutics.
Table of Mentioned Compounds
| Compound Name |
|---|
Biological Activity and Mechanistic Research of 1 Aminomethyl Spiro 2.5 Octane 1 Carboxylic Acid Derivatives
Ligand-Receptor Binding Studies
The interaction of drug molecules with specific receptors is the foundation of their pharmacological effects. For derivatives of 1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid, research has explored their potential to bind to key receptors involved in neurotransmission and pain signaling.
Voltage-gated calcium channels (VGCCs) are crucial for regulating intracellular calcium levels and are implicated in a variety of physiological processes, including neurotransmitter release and neuronal excitability. The α2δ subunit of VGCCs has been identified as a key target for a class of drugs known as gabapentinoids, which are used to treat epilepsy and neuropathic pain.
While direct binding data for this compound to the α2δ subunit is not extensively available in public literature, the structural similarity of spiro-amino acids to gabapentin (B195806) and pregabalin (B1679071) suggests a potential for interaction. Research on other spiro-piperidine azetidines and azetidinones has demonstrated their evaluation as novel blockers of T-type calcium channels (Ca(V)3.2), a target for pain therapeutics. nih.gov This indicates that the spirocyclic scaffold can be a viable pharmacophore for calcium channel modulation. Further investigation is required to determine the specific affinity and selectivity of this compound derivatives for the α2δ subunit.
GABA Analogs: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. wikipedia.org Analogs of GABA are of significant therapeutic interest for conditions such as epilepsy, anxiety, and pain. The structural features of this compound, particularly the presence of a carboxylic acid and an aminomethyl group, bear a resemblance to the GABA backbone.
Studies on other novel GABA-analogous spirocyclic amino acid esters have shown that while they may not have direct activity at GABA receptors, they can act as GABA uptake inhibitors. nih.gov By inhibiting the reuptake of GABA from the synaptic cleft, these compounds can prolong the inhibitory action of GABA. This suggests a potential mechanism of action for derivatives of this compound in modulating the GABAergic system.
NMDA Receptor Glycine (B1666218) Modulation Site: The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission and synaptic plasticity. nih.gov The activity of the NMDA receptor is modulated by the binding of a co-agonist, typically glycine or D-serine, to its glycine binding site. Compounds that can modulate this site are of interest for treating a range of neurological and psychiatric disorders.
While there is no direct evidence of this compound derivatives interacting with the NMDA receptor glycine site, the amino acid-like structure of these compounds makes this a plausible area for investigation. The rigid spirocyclic core could potentially position the necessary pharmacophoric elements to interact with this modulatory site. youtube.com
Enzyme Interaction and Inhibition Mechanisms
In addition to receptor binding, the therapeutic potential of a compound can be mediated through its interaction with and inhibition of specific enzymes.
Monoamine oxidase-B (MAO-B) is an enzyme responsible for the degradation of several key neurotransmitters, including dopamine (B1211576). nih.govmdpi.com Inhibitors of MAO-B are used in the treatment of Parkinson's disease to help preserve dopamine levels in the brain. nih.gov
Currently, there is a lack of specific research data on the inhibition of MAO-B by this compound derivatives. However, the exploration of novel chemical scaffolds for MAO-B inhibition is an active area of research. The unique structural characteristics of spiro compounds could potentially lead to the development of selective MAO-B inhibitors.
Penicillin-binding proteins (PBPs) are enzymes essential for the synthesis of the bacterial cell wall. mdpi.com They are the primary targets of β-lactam antibiotics. The interaction of novel compounds with PBPs is a key area of research in the development of new antibacterial agents.
There are no specific studies available that detail the interaction of this compound with penicillin-binding proteins. However, research into other novel chemical classes, such as arylalkylidene rhodanines, has shown inhibitory effects on PBPs. nih.gov This highlights the potential for non-β-lactam scaffolds to interact with these crucial bacterial enzymes. The unique three-dimensional shape of spiro compounds could offer a novel approach to PBP inhibition. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.govresearchgate.net For derivatives of this compound, SAR studies would be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
For related classes of compounds, such as GABA transport inhibitors, SAR studies have revealed key structural requirements for activity. For example, the incorporation of lipophilic aromatic side chains into GABA analogs can lead to highly potent and selective inhibitors. researchgate.net Similarly, in the context of calcium channel blockers, modifications to the dihydropyridine (B1217469) ring of 1,4-dihydropyridines have been extensively studied to understand their SAR. youtube.com
The Aminomethyl Group: Modifications to the amine, such as alkylation or acylation, could affect its basicity and hydrogen bonding capacity.
The Carboxylic Acid Group: Esterification or amidation of the carboxylic acid could influence the compound's polarity and ability to form ionic interactions.
Elucidation of Key Pharmacophoric Elements
The biological activity of this compound and its derivatives is intrinsically linked to a core pharmacophore that facilitates high-affinity binding to its molecular target. The essential pharmacophoric features are consistent with those identified for other gabapentinoids, which primarily include a γ-amino acid motif.
The key elements of the pharmacophore are:
An Aminomethyl Group (-CH₂NH₂): The primary amine is crucial for interaction with the binding site. It typically exists in a protonated state at physiological pH, forming a key ionic interaction.
A Carboxylic Acid Group (-COOH): This acidic moiety, also typically ionized at physiological pH, forms another critical ionic or hydrogen bond interaction within the receptor binding pocket.
A Spiro[2.5]octane Scaffold: This bulky, lipophilic group serves as a rigid scaffold that holds the aminomethyl and carboxylic acid groups in a specific three-dimensional orientation. This conformational rigidity is a defining feature of this class of analogs.
These features enable the molecule to bind with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels. nih.gov The interaction is stereospecific, highlighting the importance of the precise spatial arrangement of the key functional groups.
Impact of Spirocyclic Modification on Biological Potency and Selectivity
The introduction of a spirocyclic scaffold, such as the spiro[2.5]octane moiety, is a strategic modification aimed at enhancing the pharmacological properties of GABA analogs. This is achieved primarily by reducing the conformational flexibility of the molecule. nih.gov While flexible molecules like GABA can adopt numerous conformations, only a specific subset may be active at a particular receptor. By locking the molecule into a more rigid, bioactive conformation, the entropic penalty of binding is reduced, which can lead to an increase in binding affinity and, consequently, biological potency.
In a study of conformationally restricted Gabapentin analogues, the pyrrolidine (B122466) analogue (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride demonstrated an IC50 of 120 nM at the gabapentin binding site on the α2δ subunit of a calcium channel. nih.gov This potency is comparable to that of Gabapentin itself, which has an IC50 of 140 nM. nih.gov This suggests that the spirocyclic modification effectively maintains, and in this case slightly improves, the binding affinity by presenting the key pharmacophoric elements in an optimal orientation for receptor interaction.
The spirocyclic nature of the scaffold can also influence selectivity. By enforcing a rigid structure, the molecule may exhibit a more specific fit for its intended target, reducing off-target interactions and potentially leading to a better side-effect profile. The rigid scaffold explores a more defined region of chemical space, which can be optimized for selective binding to a particular receptor subtype.
Cellular and Molecular Mechanisms of Action
Investigation of Conformational Effects on Biological Function
The conformational rigidity imposed by the spiro[2.5]octane scaffold is a key determinant of the biological function of these derivatives. nih.gov The cyclohexane (B81311) ring of the spiro system can exist in a stable chair conformation, which in turn orients the cyclopropane (B1198618) ring and the attached aminomethyl and carboxylic acid groups in a well-defined spatial arrangement.
This restricted conformation is believed to pre-organize the molecule into a geometry that is favorable for binding to the α2δ-1 subunit. The cyclopropane ring introduces a significant degree of rigidity, limiting the rotation around the C1-C(aminomethyl) and C1-C(carboxylic acid) bonds. This ensures that the key interacting moieties are presented to the binding site in a consistent and optimal manner.
The precise stereochemistry at the spiro center and at the carbon bearing the functional groups is also critical. Different stereoisomers can exhibit vastly different binding affinities and biological activities, underscoring the highly specific nature of the interaction between the ligand and its binding site on the α2δ-1 subunit. The fixed spatial relationship between the amino and carboxyl groups, dictated by the rigid spirocyclic framework, is a paramount factor in achieving high-affinity binding and potent biological activity.
Applications in Medicinal Chemistry Research and Drug Discovery Tools
Design and Synthesis of Conformationally Constrained Peptidomimetics
Peptides are crucial signaling molecules in numerous physiological processes, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties, offer a solution to these challenges. acs.org The use of conformationally restricted amino acids is a cornerstone of peptidomimetic design, as it reduces the entropic penalty upon binding to a target protein. lifechemicals.com
The integration of spirocyclic amino acids like 1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid into peptide sequences is a key strategy for creating structurally well-defined peptidomimetics. acs.org These non-natural amino acids serve as rigid spacers or turn inducers, effectively locking the peptide backbone into a specific conformation. The synthesis of such modified peptides typically involves standard solid-phase or solution-phase peptide coupling techniques, where the spirocyclic amino acid is introduced as a protected building block. nih.gov This approach allows for the systematic modification of peptide leads to enhance their affinity and selectivity for their biological targets.
The introduction of a rigid spirocyclic scaffold can profoundly influence the secondary structure (e.g., α-helices, β-sheets, turns) of a peptide. nih.gov By restricting the rotational freedom of the peptide backbone, these amino acids can stabilize specific secondary structures that are crucial for biological activity. For instance, incorporating a spirocyclic constraint can promote the formation of a β-turn, a common recognition motif in protein-protein interactions. The precise influence of the spirocyclic element depends on its ring size, stereochemistry, and position within the peptide sequence. Understanding these structure-activity relationships is critical for the rational design of peptidomimetics with desired conformational properties. researchgate.net The propensity of an amino acid to favor a particular secondary structure is a key factor in protein folding and stability. nih.govresearchgate.net
Development of Novel Chemical Probes and Tool Compounds
Chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets. The spirocyclic scaffold of this compound provides a unique three-dimensional framework for the development of such probes. Its rigid nature allows for the precise spatial orientation of pharmacophoric features, leading to probes with high potency and selectivity. These tool compounds can be used in a variety of applications, from in vitro biochemical assays to in vivo imaging studies, to help elucidate the function of specific proteins and pathways.
Scaffold Design for Targeted Ligand Development
The inherent three-dimensionality of spirocycles makes them attractive core structures for the design of ligands that can effectively interact with the complex binding sites of proteins. tandfonline.com Shifting from planar, aromatic structures to sp3-rich scaffolds like the spiro[2.5]octane system often correlates with improved physicochemical properties and better pharmacokinetic profiles. tandfonline.com
One powerful strategy in drug design is to create molecules that mimic the structure of endogenous ligands. Conformationally restricted analogues of neurotransmitters, for example, can serve as valuable tools to study receptor subtypes and as leads for new therapeutics. Spirocyclic amino acids are particularly well-suited for this purpose. For instance, various regio- and stereoisomers of glutamic acid analogues have been built upon the spiro[3.3]heptane scaffold. nih.gov These compounds mimic glutamate (B1630785) in a wide array of restricted conformations and are used in mechanistic studies and for the systematic search for biologically active compounds targeting glutamate receptors. rsc.org The this compound structure can be envisioned as a constrained analogue of gamma-aminobutyric acid (GABA) or other amino acid neurotransmitters, making it a promising scaffold for developing novel central nervous system agents.
Bioisosteres are chemical substituents or groups that can be interchanged without significantly altering the biological activity of a molecule. nih.gov This strategy is widely used to optimize lead compounds by improving their metabolic stability, reducing toxicity, or enhancing potency. Spirocyclic systems are increasingly being recognized as non-classical, three-dimensional bioisosteres for more traditional, planar ring systems. rsc.orgnih.gov For example, replacing a flexible piperidine (B6355638) linker with a spirocyclic moiety in the histone deacetylase inhibitor Quisinostat led to a compound with reduced toxicity. tandfonline.com Similarly, replacing the piperazine ring in the PARP inhibitor Olaparib with a spirocyclic analogue significantly improved target selectivity. tandfonline.com The spiro[2.5]octane framework can serve as a bioisosteric replacement for commonly used rings like cyclohexane (B81311) or piperidine, offering a novel and rigid alternative that can lead to improved drug-like properties. wordpress.com
Data from Relevant Research
To illustrate the impact of incorporating spirocyclic scaffolds, the following table presents comparative data for a free fatty acid receptor 1 (FFA1) agonist, showing the improved potency and selectivity gained by introducing a spirocyclic constraint.
| Compound | Structure | Target | Potency (EC50) | Off-Target Selectivity |
| AM-1638 | Non-spirocyclic | FFA1 | ~0.162 µM | Inhibited 4/101 other targets |
| AM-5262 | Spirocyclic | FFA1 | 0.081 µM | Inhibited 1/101 other targets |
| This table is based on data presented for analogous compounds to demonstrate the principle of spirocyclic constraint. |
Strategies for Improving Ligand Properties for Research Applications (e.g., Metabolic Stability in in vitro systems)
A critical aspect of drug discovery is the optimization of a ligand's properties to ensure it is suitable for further development. For research applications, particularly in vitro studies, metabolic stability is a key parameter that determines the compound's half-life and its utility as a reliable tool. The structure of this compound offers several avenues for modification to enhance such properties.
The introduction of spirocyclic scaffolds is a recognized strategy in medicinal chemistry to improve metabolic stability. bldpharm.com By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds can reduce the molecule's susceptibility to metabolic enzymes. tandfonline.combldpharm.com For instance, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), replacing a standard morpholine ring with more complex azaspirocycles led to improved metabolic stability and other key properties. bldpharm.com The rigid nature of the spiro[2.5]octane core can also lock the conformation of the molecule, which helps to optimize the orientation of binding elements, potentially leading to improved efficacy and selectivity. tandfonline.com
However, the carboxylic acid group within the molecule can be a metabolic liability. Carboxylic acids are known to be susceptible to conjugation reactions, such as glucuronidation, which can lead to rapid clearance and potentially the formation of reactive metabolites. drughunter.com A common strategy to mitigate this is the use of bioisosteric replacement, where the carboxylic acid is substituted with a different functional group that mimics its essential binding properties (like hydrogen bonding) but possesses greater metabolic stability. drughunter.comresearchgate.net
Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids, each offering a different balance of acidity, lipophilicity, and metabolic profile. drughunter.com The choice of bioisostere depends on the specific requirements of the biological target and the desired physicochemical properties.
Table 1: Selected Bioisosteres for Carboxylic Acids and Their General Properties
| Bioisostere | Typical pKa Range | General Characteristics | Potential Advantages |
| Carboxylic Acid | 4–5 | Acidic, polar, strong H-bond donor/acceptor | Well-understood, strong target interactions |
| Tetrazole | 4.5–5 | Acidic, planar, metabolically stable | Improved metabolic stability, similar acidity to COOH |
| Acyl Sulfonamide | Varies (can be acidic) | Non-planar, strong H-bond acceptor | Can increase potency, improved cell permeability |
| Hydroxamic Acid | 8–9 | Less acidic, potential for metal chelation | Different interaction profile, can improve potency |
| Sulfonamide | 9–10 | Weakly acidic, H-bond donor/acceptor | Increased lipophilicity, enhanced membrane permeability drughunter.com |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Spiro[2.5]octane Core Expansion
The synthesis of spirocycles is an area of ongoing innovation, with a focus on developing more efficient, stereoselective, and versatile methods. semanticscholar.org Future synthetic strategies will likely move beyond current methods to create more complex and diverse spiro[2.5]octane-based structures. Research is anticipated to focus on asymmetric synthesis to control the stereochemistry of the spirocyclic center and other chiral elements, which is crucial for biological activity. semanticscholar.org
New methods may include the use of advanced catalytic systems, such as transition-metal catalysis, to facilitate novel cyclization reactions. For instance, developing Pd-hydride-catalyzed cycloaddition methods could allow for the direct synthesis of spirocyclic compounds from readily available starting materials like 1,3-enynes. semanticscholar.org Furthermore, methodologies that allow for the late-stage functionalization of the spiro[2.5]octane core are highly desirable. This would enable the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
| Synthetic Approach | Potential Advancement | Impact on Spiro[2.5]octane Scaffolds |
| Asymmetric Catalysis | Development of new chiral catalysts and ligands. | Precise control over the 3D arrangement of atoms, leading to enantiomerically pure compounds with potentially improved efficacy and safety. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds on the octane ring. | More efficient synthesis of derivatives without the need for pre-functionalized starting materials, expanding chemical diversity. |
| Flow Chemistry | Implementation of continuous manufacturing processes. | Improved scalability, safety, and control over reaction conditions for the large-scale production of spirocyclic intermediates. google.com |
| Photoredox Catalysis | Use of light to drive novel bond-forming reactions. | Access to previously inaccessible chemical transformations under mild conditions, enabling the creation of unique spiro[2.5]octane analogues. |
Advanced Mechanistic Studies of Biological Interactions
Understanding how the unique topology of the spiro[2.5]octane scaffold influences interactions with biological targets is a critical area for future research. The cyclopropane (B1198618) ring introduces significant conformational constraints, which can pre-organize the molecule into a bioactive conformation favorable for binding to a receptor or enzyme active site. unl.pt This rigidity can lead to higher binding affinity and selectivity compared to more flexible molecules.
Advanced biophysical and structural biology techniques will be instrumental in elucidating these interactions at an atomic level. High-resolution X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide detailed snapshots of how ligands based on the spiro[2.5]octane scaffold bind to their protein targets. Nuclear Magnetic Resonance (NMR) spectroscopy can offer insights into the dynamic nature of these interactions in solution. Such studies will be crucial for understanding the molecular basis of activity and for guiding the design of next-generation compounds.
Rational Design of Highly Selective and Potent Ligands for Specific Receptors/Enzymes
The principles of rational drug design are central to leveraging the spiro[2.5]octane scaffold for therapeutic purposes. By systematically modifying the functional groups appended to the core structure, researchers can fine-tune the pharmacological properties of the molecule to achieve high potency and selectivity for a desired biological target while minimizing off-target effects. nih.gov
Ligand-based drug design (LBDD) methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be used to identify the key chemical features required for biological activity. nih.gov For example, a 2D-QSAR model could be developed to correlate physicochemical properties of different spiro[2.5]octane derivatives with their observed antiproliferative activity. researchgate.net Structure-based drug design (SBDD) approaches, which rely on the 3D structure of the target protein, can be used to design ligands with optimal shape and electrostatic complementarity to the binding site. nih.govresearchgate.net This dual approach allows for the creation of compounds tailored for specific biological functions.
| Design Strategy | Description | Application to Spiro[2.5]octane Ligands |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups responsible for biological activity. | Guiding the design of new molecules that retain the key interaction points while possessing improved properties. nih.gov |
| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a target protein. | Prioritizing candidate molecules for synthesis and biological testing based on their predicted binding affinity and pose. researchgate.net |
| Fragment-Based Drug Discovery | Building up a potent ligand from smaller molecular fragments that bind to the target. | Using the spiro[2.5]octane core as a central scaffold to link different fragments that bind to adjacent pockets on a protein surface. researchgate.net |
Integration of Computational and Experimental Approaches in Research
The synergy between computational modeling and experimental validation is revolutionizing drug discovery. researchgate.netfrontiersin.org This integrated approach is particularly valuable for exploring the potential of novel scaffolds like spiro[2.5]octane. Computational methods can significantly reduce the time and cost associated with identifying promising drug candidates by allowing for the virtual screening of large compound libraries and the prediction of pharmacokinetic properties. researchgate.netescholarship.org
Future research will see an even deeper integration of these methodologies. For instance, molecular dynamics (MD) simulations can be used to study the conformational flexibility of the spiro[2.5]octane ring system and how it influences ligand binding and protein dynamics. researchgate.net The predictions from these computational studies can then be tested and validated through targeted synthesis and in vitro or in vivo experiments. This iterative cycle of prediction and validation accelerates the optimization process, leading to the development of better therapeutic agents more efficiently. frontiersin.orgnih.gov
Exploration of New Biological Targets for Spiro[2.5]octane-Based Scaffolds
While existing research may focus on specific applications, the spiro[2.5]octane scaffold holds potential for interacting with a wide range of biological targets. A key future direction will be to explore this untapped potential by screening libraries of spiro[2.5]octane derivatives against diverse panels of proteins and cell-based assays. nih.gov This approach, often referred to as chemical genetics or chemogenomics, can uncover unexpected biological activities and identify new therapeutic opportunities. nih.gov
Strategies such as re-engineering natural products have shown that modifying a core scaffold can lead to compounds that engage entirely new biological targets. nih.govnih.gov Similarly, the spiro[2.5]octane framework can serve as a starting point for creating structurally diverse libraries. In silico target prediction tools, which use machine learning and other computational methods to predict the likely protein targets of a small molecule, can also be employed to guide this exploration. biorxiv.org The discovery of novel bioactivities for this class of compounds could open up new avenues for treating a variety of diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1-(aminomethyl)spiro[2.5]octane-1-carboxylic Acid, and how do reaction conditions affect stereochemical control?
- Methodological Answer : The synthesis of spirocyclic compounds typically involves cyclopropanation or ring-strain-driven reactions. For example, 6-azaspiro[2.5]octane-1-carboxylic acid derivatives (structurally analogous) are synthesized via [2+1] cyclopropanation using diazo compounds or transition-metal catalysis. Reaction temperature and solvent polarity critically influence stereoselectivity. Low temperatures (-20°C to 0°C) in aprotic solvents (e.g., DCM) favor kinetic control, while higher temperatures promote thermodynamic products .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Use a combination of:
- HPLC/MS : To confirm molecular weight and detect impurities (e.g., column: C18, gradient elution with 0.1% formic acid in water/acetonitrile).
- NMR Spectroscopy : and NMR to verify spirocyclic structure and absence of diastereomers. For example, spiro[2.5]octane systems show distinct coupling patterns for cyclopropane protons (δ 0.5–1.5 ppm) .
- Elemental Analysis : To confirm stoichiometry (e.g., C, H, N within ±0.4% theoretical values) .
Q. What safety protocols are essential when handling spirocyclic carboxylic acid derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2H315/319) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in biological activity data for spirocyclic amino acids across assay systems?
- Methodological Answer :
- Assay-Specific Optimization : Adjust pH (e.g., 7.4 for physiological conditions) and buffer composition (e.g., HEPES vs. PBS) to match target environments.
- Control Experiments : Include reference compounds (e.g., gabapentin for α2δ calcium channel inhibition) to normalize inter-assay variability .
- Meta-Analysis : Pool data from ≥3 independent replicates and apply statistical tests (e.g., ANOVA with Tukey’s post hoc) to identify outliers .
Q. What computational approaches predict the conformational stability of this compound in drug design?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model spirocyclic ring puckering and ligand-receptor binding dynamics (e.g., 100 ns simulations at 310 K) .
- Density Functional Theory (DFT) : Calculate energy barriers for ring-opening reactions (e.g., B3LYP/6-31G* level) to assess stability under physiological conditions .
Q. How can synthetic yields of spiro[2.5]octane derivatives be optimized while minimizing side products?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Rh(II) carboxylates) for cyclopropanation efficiency. Rhodium catalysts often provide ≥80% yield with <5% dimerization byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while nonpolar solvents (e.g., toluene) reduce hydrolytic side reactions .
- Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate ring-closure kinetics .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
